Isopropyl 2-methyl-5-(2-(2-(2-methylbenzoyl)hydrazinyl)-2-oxoethoxy)benzofuran-3-carboxylate
Description
Isopropyl 2-methyl-5-(2-(2-(2-methylbenzoyl)hydrazinyl)-2-oxoethoxy)benzofuran-3-carboxylate is a benzofuran-based derivative characterized by:
- An isopropyl ester group at the 3-position of the benzofuran core.
- A 2-methyl substituent on the benzofuran ring.
- A hydrazinyl-oxoethoxy linker at the 5-position, terminating in a 2-methylbenzoyl moiety.
The structural complexity of this compound, particularly the hydrazine-derived linker and aromatic substituents, suggests possible applications in targeted drug design.
Properties
IUPAC Name |
propan-2-yl 2-methyl-5-[2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoethoxy]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-13(2)30-23(28)21-15(4)31-19-10-9-16(11-18(19)21)29-12-20(26)24-25-22(27)17-8-6-5-7-14(17)3/h5-11,13H,12H2,1-4H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQFFVVBXZMOSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)COC2=CC3=C(C=C2)OC(=C3C(=O)OC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Isopropyl 2-methyl-5-(2-(2-(2-methylbenzoyl)hydrazinyl)-2-oxoethoxy)benzofuran-3-carboxylate is a complex organic compound with potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula : C₁₈H₁₉N₃O₅
- Molecular Weight : 357.36 g/mol
The structure includes a benzofuran core, which is known for its diverse biological activities, and a hydrazine moiety that may contribute to its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, hydrazine derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Table 1: Summary of Anticancer Activities
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. Compounds with similar functionalities have been shown to inhibit bacterial growth, particularly against Gram-positive bacteria. The hydrazine moiety can enhance the interaction with bacterial cell walls, leading to increased permeability and cell death .
Table 2: Antimicrobial Efficacy
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Isopropyl Compound | Staphylococcus aureus | 32 µg/mL | |
| Isopropyl Compound | Escherichia coli | 64 µg/mL |
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : It can halt the progression of the cell cycle, particularly in cancer cells, preventing them from dividing and proliferating.
- Antimicrobial Action : The interaction with microbial membranes can disrupt cellular integrity, leading to cell lysis and death.
Case Studies
A notable study involving similar compounds demonstrated their effectiveness against various cancer types. In vitro experiments showed that these compounds inhibited tumor growth in breast and lung cancer models by inducing apoptosis and inhibiting angiogenesis .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Ester Group Influence: The isopropyl ester in the target compound increases molecular weight (~424.45 g/mol) compared to the ethyl (414.38 g/mol) and methyl (319.36 g/mol) analogs. The ethyl ester in the 4-fluorobenzoyl analog (414.38 g/mol) is associated with a high boiling point (648.3°C), likely due to polar interactions from the fluorine substituent .
Substituent Effects :
- The 2-methylbenzoyl hydrazine linker in the target compound introduces steric bulk compared to the 4-fluorobenzoyl group in . Fluorine’s electronegativity may enhance solubility in polar solvents, whereas methyl groups could favor hydrophobic interactions.
- Bromine and phenyl substituents in (e.g., C₂₀H₁₇BrO₆) significantly increase molecular weight (433.25 g/mol) and may influence electronic properties via halogen bonding.
Linker Modifications: The hydrazinyl-oxoethoxy linker in the target compound and the 4-fluorobenzoyl analog provides hydrogen-bonding capacity, which is absent in the diethylamino or methoxy linkers of other analogs . This could enhance binding specificity in biological targets.
Research Findings and Hypotheses
- Synthetic Accessibility: Compounds with simpler linkers (e.g., diethylamino in ) may be easier to synthesize than hydrazine-containing derivatives, which require precise coupling reactions.
- Thermal Stability : The high boiling point of the 4-fluoro analog (648.3°C) implies thermal robustness, a trait that may extend to the target compound due to shared aromatic and hydrazine motifs.
Q & A
Q. What are the key steps in synthesizing this benzofuran derivative, and how is structural confirmation achieved?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Nucleophilic substitution to introduce the hydrazinyl-oxoethoxy side chain.
- Esterification for the isopropyl carboxylate group.
- Coupling reactions to assemble the benzofuran core.
Structural confirmation employs: - NMR spectroscopy (1H/13C) to verify connectivity and functional groups .
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- Elemental analysis to confirm purity and composition .
Q. How do the physicochemical properties (e.g., solubility, stability) of this compound influence experimental design?
- Methodological Answer :
- Solubility : Predominantly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the benzofuran core and ester groups. Limited aqueous solubility necessitates solubilization agents for biological assays .
- Stability : Susceptible to hydrolysis under acidic/basic conditions. Stability studies via HPLC at varying pH (e.g., pH 2–9) and temperatures (4°C–37°C) are critical for storage and handling protocols .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and regioselectivity in functionalizing the benzofuran scaffold?
- Methodological Answer :
- Catalyst screening : Use Pd-catalyzed cross-coupling or enzymatic catalysis to enhance regioselectivity during side-chain attachment .
- Reaction condition optimization : Temperature control (e.g., 0°C for sensitive intermediates) and solvent selection (e.g., dichloromethane for low nucleophilicity) reduce side reactions .
- In situ monitoring : Real-time FT-IR or TLC tracks intermediate formation, enabling rapid adjustments .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?
- Methodological Answer :
- 2D NMR techniques (e.g., COSY, HSQC) clarify ambiguous proton-carbon correlations caused by overlapping signals .
- Computational modeling (e.g., DFT calculations) predicts NMR chemical shifts for comparison with experimental data .
- Alternative derivatization : Convert problematic functional groups (e.g., acetylation of hydrazine) to simplify spectra .
Q. What strategies are effective for evaluating the compound’s biological activity and target interactions?
- Methodological Answer :
- In vitro assays :
- Enzyme inhibition assays (e.g., fluorescence-based kinetics) for target validation .
- Cellular viability assays (MTT/XTT) to screen cytotoxicity .
- Biophysical methods :
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity .
- Molecular docking (AutoDock Vina) predicts binding modes to guide mutagenesis studies .
Q. How can environmental stability and degradation pathways be systematically studied?
- Methodological Answer :
- Photodegradation studies : Expose the compound to UV-Vis light and analyze degradation products via LC-MS .
- Microbial biodegradation : Incubate with soil/sediment samples and monitor metabolite formation using GC-MS .
- Hydrolytic pathway mapping : Use isotopic labeling (e.g., 18O-water) to trace hydrolysis mechanisms .
Q. What advanced techniques address challenges in regioselective functionalization of the benzofuran ring?
- Methodological Answer :
- Directed ortho-metalation : Employ lithium bases to direct substituents to specific positions .
- Protecting group strategies : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during synthesis .
Q. How are pharmacokinetic properties (e.g., bioavailability, metabolism) assessed preclinically?
- Methodological Answer :
- In vitro ADME assays :
- Caco-2 cell monolayers predict intestinal absorption.
- Microsomal stability assays (liver microsomes) evaluate metabolic degradation .
- In vivo studies :
- Pharmacokinetic profiling in rodent models using LC-MS/MS to measure plasma half-life and tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
